2-(Oxan-2-ylsulfanyl)pyridine

Medicinal Chemistry Drug Design Physicochemical Properties

Developing SGLT2 inhibitors? Simple 2-(alkylthio)pyridines suffer poor pharmacokinetics and off-target effects. 2-(Oxan-2-ylsulfanyl)pyridine solves this. • Patent-validated sulfanyl-tetrahydropyran core for SGLT2 inhibitor synthesis (US8476413B2). • Three donor atoms (N, S, O) enable novel Ag(I) coordination networks. • MW 195.28 provides greater complexity than 2-(methylthio)pyridine for fragment growth. ≥95% purity. Global B2B shipping.

Molecular Formula C10H13NOS
Molecular Weight 195.28 g/mol
CAS No. 107170-44-5
Cat. No. B020430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Oxan-2-ylsulfanyl)pyridine
CAS107170-44-5
SynonymsPyridine,2-[(tetrahydro-2H-pyran-2-yl)thio]-(9CI)
Molecular FormulaC10H13NOS
Molecular Weight195.28 g/mol
Structural Identifiers
SMILESC1CCOC(C1)SC2=CC=CC=N2
InChIInChI=1S/C10H13NOS/c1-3-7-11-9(5-1)13-10-6-2-4-8-12-10/h1,3,5,7,10H,2,4,6,8H2
InChIKeyQNWBDPGSAXVPDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Oxan-2-ylsulfanyl)pyridine Structural Overview


2-(Oxan-2-ylsulfanyl)pyridine (CAS 107170-44-5) is a heterocyclic organosulfur compound with the molecular formula C10H13NOS and a molecular weight of 195.28 g/mol . It belongs to the 2-sulfanylpyridine class, characterized by a pyridine ring substituted at the 2-position with a sulfur atom, which is in turn attached to an oxane (tetrahydropyran) moiety. This structural architecture distinguishes it from simpler 2-(alkylthio)pyridines by introducing a saturated six-membered oxygen-containing heterocycle, which modulates steric bulk, lipophilicity, and hydrogen-bonding capacity.

1
Sulfanyl-tetrahydropyran scaffold for target-class-directed synthesis
2
Three potential donor atoms (N, S, ether O) for coordination chemistry
3
Higher molecular complexity supports fragment elaboration campaigns

Why 2-Alkylthiopyridines Cannot Replace 2-(Oxan-2-ylsulfanyl)pyridine


Simple 2-(alkylthio)pyridines (e.g., 2-(methylthio)pyridine, 2-(ethylthio)pyridine) are inadequate substitutes for 2-(oxan-2-ylsulfanyl)pyridine in contexts where the tetrahydropyran oxygen and ring conformation are sterically or electronically determinant. The oxane ring introduces an sp³-hybridized oxygen capable of acting as a hydrogen-bond acceptor and contributes approximately 4.5 Å of additional spatial extension beyond the sulfur atom . This structural elaboration is critical in pharmacophores that exploit the sulfanyl-tetrahydropyran motif, as documented in patent families targeting the sodium-glucose co-transporter 2 (SGLT2), where rapid clearance or off-target promiscuity of smaller alkylthio analogs limits their utility [1].

Target compound
  • Contains tetrahydropyran ether oxygen as H-bond acceptor
  • Core scaffold appears in patent-claimed SGLT2 inhibitor series
  • Spatial extension ~4.5 Å beyond sulfur may influence target fit
2-Alkylthiopyridines
  • Lack the oxane oxygen, reducing H-bond capacity
  • Absent from SGLT2 patent families; target engagement may differ
  • Smaller spatial profile may alter selectivity or metabolic profile

Key Differentiators of 2-(Oxan-2-ylsulfanyl)pyridine


Molecular Weight & Structural Complexity vs. 2-(Methylthio)pyridine

2-(Oxan-2-ylsulfanyl)pyridine possesses a molecular weight of 195.28 g/mol, which is 70.09 g/mol higher than 2-(methylthio)pyridine (125.19 g/mol) and 56.06 g/mol higher than 2-(ethylthio)pyridine (139.22 g/mol) [1]. This mass increase reflects the addition of a complete tetrahydropyran ring, a structural elaboration that is correlated with enhanced target binding in fragment-to-lead optimization [2].

Molecular Weight
Cross-study comparable
195.28 g/mol
+70.09 vs 2-(methylthio)pyridine
Supports fragment growth and selectivity screening
Mass increase reflects complete tetrahydropyran ring addition
Medicinal Chemistry Drug Design Physicochemical Properties

Patent-Documented SGLT2 Inhibition Potential

The sulfanyl-tetrahydropyran motif, of which 2-(oxan-2-ylsulfanyl)pyridine is a direct structural component, is explicitly claimed in US patent US8476413B2 as part of a series of compounds with SGLT2 inhibitory activity [1]. Representative compounds in this patent achieved SGLT2 IC₅₀ values in the low nanomolar range (e.g., 7.4 nM) in CHO cell-based assays [2]. This establishes a patent-validated therapeutic target class linkage that is absent for simpler 2-(alkylthio)pyridine analogs such as 2-(methylthio)pyridine or 2-(ethylthio)pyridine.

SGLT2 Patent Linkage
Class-level inference
Core motif in US8476413B2 claims
Target-class-relevant scaffold context
Representative compounds achieve low nM IC₅₀; data for this compound to verify
Diabetes SGLT2 Inhibitors Metabolic Disease

Silver(I) Coordination Versatility vs. Alkylthiopyrimidines

2-(Alkylsulfanyl)azine ligands, including 2-(alkylsulfanyl)pyridines, have been demonstrated to assemble with silver(I) salts into a range of 0D to 3D coordination architectures with dual luminescence properties [1]. The tetrahydropyran oxygen in 2-(oxan-2-ylsulfanyl)pyridine provides an additional coordination site (ether oxygen) absent in 2-(alkylthio)pyrimidines, which rely solely on the pyridine nitrogen and thioether sulfur [1]. This is a structural rather than a directly measured property difference; quantitative comparative coordination data for this exact compound have not been published.

Coordination Sites
Supporting evidence
3 donor atoms (N, S, ether O)
vs. 2 in 2-(alkylthio)azines
Expands accessible metal-organic topologies
Structural inference; quantitative coordination data not yet reported
Coordination Chemistry Crystal Engineering Luminescent Materials

Applications of 2-(Oxan-2-ylsulfanyl)pyridine


SGLT2 Inhibitor Lead Optimization

Procure 2-(oxan-2-ylsulfanyl)pyridine as a structurally elaborated 2-sulfanylpyridine building block for the synthesis of novel SGLT2 inhibitors. Its sulfanyl-tetrahydropyran core is validated by patent claims (US8476413B2) for this target class [1], making it a rational choice for medicinal chemistry teams seeking to explore chemical space around the tetrahydropyran-sulfur linkage.

Luminescent Silver(I) Coordination Polymer Synthesis

Utilize the three potential donor atoms (pyridine N, thioether S, ether O) of 2-(oxan-2-ylsulfanyl)pyridine to construct multi-dimensional Ag(I) coordination networks with dual luminescence properties [2]. The tetrahydropyran oxygen offers a coordination handle unavailable in 2-(alkylthio)pyrimidine ligands, potentially enabling novel topological outcomes.

Fragment-Based Drug Discovery Library Expansion

Incorporate 2-(oxan-2-ylsulfanyl)pyridine into fragment libraries as a higher molecular weight 2-sulfanylpyridine fragment (195.28 g/mol vs. 125.19 g/mol) [3]. Its increased structural complexity and hydrogen-bonding capacity make it suitable for fragment growth campaigns where initial hits from smaller 2-(alkylthio)pyridines require elaboration to improve affinity and selectivity [4].

Application
Selection Property
Validation Focus
SGLT2 inhibitor research
Sulfanyl-tetrahydropyran core
Patent-validated target-class linkage
Luminescent Ag(I) coordination polymers
Three potential donor atoms
Coordination topology expansion
Fragment library expansion
Higher complexity vs. 2-alkylthiopyridines
Fragment growth and affinity optimization
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